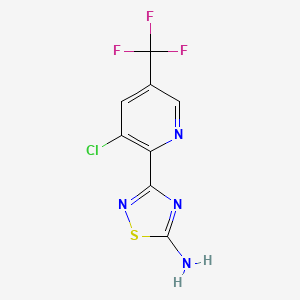

3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of 3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups and substitution patterns. The compound is officially registered with PubChem under the identifier CID 46839840, providing a standardized reference for chemical databases and research applications. The systematic name reflects the hierarchical naming priority established by International Union of Pure and Applied Chemistry guidelines, where the thiadiazole ring serves as the principal functional group, while the substituted pyridine moiety is treated as a substituent group attached at the 3-position of the thiadiazole ring.

Alternative nomenclature variations documented in chemical databases include 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-thiadiazol-5-amine and 3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,4-thiadiazol-5-amine, all of which represent equivalent structural descriptions using different formatting conventions. The compound also carries the registry number 1179362-69-6, which serves as a unique Chemical Abstracts Service identifier for tracking and referencing purposes in scientific literature and regulatory documentation. The systematic classification places this compound within the broader category of substituted thiadiazoles, specifically as a member of the 1,2,4-thiadiazole subfamily that contains nitrogen atoms at positions 1, 2, and 4 of the five-membered heterocyclic ring.

The International Union of Pure and Applied Chemistry classification system recognizes this compound as a polyfunctional heterocycle due to the presence of multiple nitrogen atoms, sulfur incorporation, and the amino functional group at the 5-position of the thiadiazole ring. The trifluoromethyl substituent at the 5-position of the pyridine ring represents a significant electron-withdrawing group that influences both the nomenclature priority and the overall electronic character of the molecule. The chlorine substituent at the 3-position of the pyridine ring further contributes to the systematic naming complexity and establishes this compound as a polyhalogenated heterocyclic system with distinctive chemical properties.

Properties

IUPAC Name |

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3N4S/c9-4-1-3(8(10,11)12)2-14-5(4)6-15-7(13)17-16-6/h1-2H,(H2,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPFAQVZCBAMOQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C2=NSC(=N2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676654 | |

| Record name | 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179362-69-6 | |

| Record name | 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical Analysis

Biochemical Properties

3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been observed to interact with enzymes such as NS5B, which is involved in the replication of the Hepatitis C virus The compound’s interaction with NS5B is characterized by its ability to inhibit the enzyme’s activity, thereby preventing the replication of the virus

Cellular Effects

The effects of 3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of NS5B can lead to altered gene expression patterns in infected cells, ultimately affecting cellular metabolism and the overall health of the cell. Additionally, the compound’s impact on cell signaling pathways can result in changes to cell proliferation, apoptosis, and other critical cellular processes.

Molecular Mechanism

At the molecular level, 3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit NS5B is a prime example of its molecular mechanism of action. By binding to the active site of the enzyme, it prevents the enzyme from catalyzing its normal reactions, thereby inhibiting viral replication. This binding interaction is crucial for the compound’s antiviral properties and highlights its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of 3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine vary with different dosages in animal models. At lower dosages, the compound may exhibit therapeutic effects without significant toxicity. At higher dosages, toxic or adverse effects may be observed, including damage to specific organs or tissues. Threshold effects have been noted, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism may lead to the formation of metabolites that can influence metabolic flux and metabolite levels within cells. Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems and its potential effects on cellular function.

Transport and Distribution

The transport and distribution of 3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine within cells and tissues are influenced by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its efficacy and toxicity, making it essential to study these processes to optimize its therapeutic potential.

Subcellular Localization

The subcellular localization of 3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a critical factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall efficacy in biochemical reactions.

Biological Activity

3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine (CAS Number: 96741-18-3) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by case studies and research findings.

The molecular formula of the compound is , with a molecular weight of 239.66 g/mol. It features a thiadiazole ring, which is known for conferring various biological activities due to its unique structure.

1. Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, compounds with modifications at the 2-position of the thiadiazole ring have shown varying degrees of activity against bacterial strains. A study found that certain derivatives demonstrated moderate to high inhibitory effects against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 20 |

| Compound C | P. aeruginosa | 12 |

2. Anticancer Properties

Thiadiazole derivatives have been investigated for their anticancer potential. A series of studies highlighted that compounds targeting enzymes involved in nucleotide synthesis can inhibit cancer cell proliferation. Specifically, inhibitors of inosine monophosphate dehydrogenase (IMPDH) derived from thiadiazoles showed promising results against various cancer cell lines .

Case Study: Inhibition of Cancer Cell Proliferation

A recent study evaluated the effect of a thiadiazole derivative on MCF-7 breast cancer cells, demonstrating an increase in apoptotic cell populations by up to 4.65 times compared to untreated controls after 48 hours of exposure . This suggests a strong potential for thiadiazole-based compounds in cancer therapy.

3. Anti-inflammatory Effects

Thiadiazole derivatives have also been recognized for their anti-inflammatory properties. Research has shown that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, contributing to their therapeutic potential in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of 3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine can be attributed to specific structural features:

- Substituents at the 2-position : Modifications at this position significantly influence antimicrobial activity.

- Presence of halogens : Chlorine and trifluoromethyl groups enhance lipophilicity and may improve cellular uptake.

Table 2: Structure-Activity Relationship Overview

| Substituent | Activity Type | Effect on Activity |

|---|---|---|

| NH₂ | Antimicrobial | Moderate Inhibition |

| CF₃ | Anticancer | High Potency |

| Cl | Anti-inflammatory | Significant Reduction |

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. Studies have shown that 3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine demonstrates potent activity against a range of bacterial strains. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, showing inhibition zones comparable to established antibiotics .

Anticancer Properties

Recent studies have also explored the anticancer potential of this compound. The presence of the trifluoromethyl group enhances its lipophilicity, allowing for better membrane penetration and bioavailability. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent .

Herbicidal Activity

The compound has been investigated for its herbicidal properties. It acts as a selective herbicide targeting specific biochemical pathways in plants. Field trials have shown that formulations containing this compound effectively control weed populations without harming crop yields .

Insecticidal Properties

In addition to herbicidal applications, 3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine has been evaluated for its insecticidal effects. Laboratory studies indicate that it disrupts the nervous systems of pests, leading to high mortality rates in treated populations .

Synthesis of Functional Materials

The compound is utilized in the synthesis of functionalized polymers and nanomaterials. Its reactivity allows for the modification of polymer matrices to enhance their mechanical and thermal properties. Research has shown that incorporating this compound into polymer blends results in materials with improved durability and resistance to environmental degradation .

Data Summary Table

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine

- CAS Number : 1179362-69-6

- Molecular Formula : C₈H₄ClF₃N₄S

- Molecular Weight : 280.66 g/mol

- Key Properties: XLogP3: 2.5 (indicating moderate lipophilicity) Hydrogen Bond Donors/Acceptors: 1/8 Rotatable Bonds: 1

Applications :

This compound is a critical building block in pharmaceuticals, agrochemicals, and materials science. Its trifluoromethyl and chloro groups enhance metabolic stability and electronic properties, enabling diverse functionalization .

Comparison with Similar Compounds

Structural Analogues in the 1,2,4-Thiadiazol-5-amine Family

Table 1: Comparative Analysis of Structural Analogues

Key Structural and Functional Differences

Electronic and Steric Effects :

- Trifluoromethyl (CF₃) Groups : Present in the target compound and analogues (e.g., Compound 26, CAS 1179360-98-5), CF₃ enhances lipophilicity and electron-withdrawing effects, improving membrane permeability and metabolic stability .

- Chloro Substituents : The 3-Cl position in the target compound vs. 2-Cl in CAS 1236970-11-8 alters steric hindrance and electronic distribution, impacting binding affinity in biological targets.

- Heterocyclic Core : Replacing thiadiazole with triazole (CAS 1823182-90-6) introduces distinct hydrogen-bonding capabilities and ring strain, affecting drug-receptor interactions .

Preparation Methods

Synthesis of the 3-Chloro-5-(trifluoromethyl)pyridin-2-yl Intermediate

The key starting intermediate for the target compound is 3-chloro-5-(trifluoromethyl)pyridine derivatives. The preparation of this intermediate has been well documented in patent literature and involves selective chlorination and trifluoromethylation of pyridine derivatives.

Method Summary:

- Starting Material: Pyridine or substituted pyridine derivatives.

- Key Reagents: Chlorine source (e.g., Cl2 or chlorinating agents), trifluoromethylating agents.

- Catalysts: Transition metal chlorides such as iron(III) chloride, copper chloride, or zinc chloride are employed to facilitate selective chlorination.

- Reaction Conditions: Controlled temperature and inert atmosphere to avoid over-chlorination; sometimes inert diluents are used to moderate reaction rates.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Pyridine + trifluoromethylating agent | Introduction of trifluoromethyl group at 5-position |

| 2 | Selective chlorination using FeCl3 or CuCl2 catalysts | Chlorination at 3-position of pyridine ring |

This process is described in European Patent EP0078410A2, which details efficient production of 3-chloro-5-trifluoromethylpyridines with high selectivity and yield.

Formation of the 1,2,4-Thiadiazol-5-amine Moiety

The 1,2,4-thiadiazole ring is typically synthesized via cyclization reactions involving thiosemicarbazides or related precursors. The amine group at the 5-position is introduced during or after ring formation.

- Starting Materials: Hydrazine derivatives, thiosemicarbazides, or amidoximes.

- Cyclization Agents: Sulfur sources or dehydrating agents to promote ring closure.

- Conditions: Heating under reflux in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Reaction of hydrazine derivative with thiocarbonyl compound | Formation of thiosemicarbazide intermediate |

| 2 | Cyclization under dehydrating conditions | Formation of 1,2,4-thiadiazole ring with amine substituent |

This synthetic approach is widely used for thiadiazole derivatives and can be adapted to attach the substituted pyridine ring via appropriate coupling.

Coupling of the Pyridine and Thiadiazole Units

The final assembly of 3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine involves coupling the prepared 3-chloro-5-(trifluoromethyl)pyridin-2-yl intermediate with the thiadiazol-5-amine moiety.

- Cross-Coupling Reactions: Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig amination) can be employed if appropriate leaving groups are present.

- Nucleophilic Substitution: Direct nucleophilic substitution on halogenated pyridine derivatives by thiadiazol-5-amine nucleophiles.

- Condensation Reactions: Formation of C-N bonds via condensation under acidic or basic catalysis.

- Use of polar aprotic solvents (e.g., DMF, DMSO).

- Elevated temperatures (80–120°C).

- Catalysts such as Pd(PPh3)4 or CuI for cross-coupling.

Representative Experimental Data and Analytical Characterization

While direct experimental procedures for the exact compound are limited in open literature, analogous compounds have been characterized by:

These data confirm the successful synthesis and purity of the target compounds or close analogs.

Summary Table of Preparation Steps

Q & A

Basic: What are the optimal synthetic routes for 3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine?

Answer:

The synthesis typically involves cyclocondensation of halogenated pyridine precursors with thiosemicarbazides or analogous reagents. Key steps include:

- Precursor Activation : Use of POCl₃ or other phosphorylating agents to activate carboxylic acid derivatives for cyclization .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency by stabilizing intermediates .

- Catalytic Control : Copper(I) iodide or palladium catalysts may improve cross-coupling reactions for pyridine-thiadiazole bond formation .

- Yield Enhancement : Stepwise temperature control (e.g., reflux at 90°C for 3 hours) ensures complete cyclization while minimizing side reactions .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) identify proton environments and confirm substitution patterns on the pyridine and thiadiazole rings .

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ peak at m/z 323.03) and detects fragmentation patterns specific to the trifluoromethyl group .

- Infrared (IR) Spectroscopy : Peaks near 1650 cm⁻¹ (C=N stretch) and 1120 cm⁻¹ (C-F stretch) confirm heterocyclic and fluorinated moieties .

- Thin-Layer Chromatography (TLC) : Ethyl acetate/hexane (3:7) monitors reaction progress and purity .

Advanced: How can researchers resolve contradictions in spectroscopic data for structural confirmation?

Answer:

- High-Resolution NMR : Use 2D techniques (e.g., HSQC, HMBC) to assign ambiguous signals, particularly for overlapping proton environments in the pyridine and thiadiazole rings .

- X-Ray Crystallography : Single-crystal diffraction (using SHELX software ) provides unambiguous bond-length and angle data, critical for distinguishing regioisomers .

- Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA) to validate proposed tautomeric forms .

Advanced: What strategies improve reaction yields in halogenated solvent systems?

Answer:

- Solvent Selection : Dichloromethane (DCM) minimizes side reactions during cyclization, while DMF enhances solubility of polar intermediates .

- Catalyst Screening : Palladium(II) acetate or CuI accelerates Suzuki-Miyaura couplings for pyridine-thiadiazole linkage .

- Additive Use : Triethylamine or DMAP neutralizes acidic byproducts, preventing decomposition of halogenated intermediates .

- Workflow Optimization : Quench reactions with aqueous ammonia (pH 8–9) to precipitate the product, followed by recrystallization from DMSO/water .

Advanced: What mechanistic insights exist for this compound’s biological activity?

Answer:

- Target Binding Studies : Surface Plasmon Resonance (SPR) and ITC quantify affinity for enzymes like cytochrome P450 or kinases, leveraging the compound’s electron-deficient pyridine ring for π-π interactions .

- Enzyme Inhibition Assays : Competitive inhibition is assessed via fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) in kinetic studies .

- Molecular Docking : AutoDock or Schrödinger Suite models interactions with active-site residues, highlighting the role of the chloro-trifluoromethyl group in hydrophobic binding pockets .

Advanced: How can researchers address discrepancies in reported biological activity data?

Answer:

- Assay Standardization : Use NIH/NCATS guidelines for dose-response curves (e.g., fixed incubation times, standardized cell lines) .

- Metabolic Stability Tests : Liver microsome assays (human/rat) identify whether conflicting activity stems from differential metabolite formation .

- Structural Analog Comparison : Compare IC₅₀ values against analogs (e.g., 3-phenyl-1,2,4-thiadiazol-5-amine derivatives) to isolate substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.